molecular formula C13H19FN2 B5719656 1-ethyl-N-(4-fluorophenyl)-4-piperidinamine

1-ethyl-N-(4-fluorophenyl)-4-piperidinamine

Cat. No. B5719656
M. Wt: 222.30 g/mol
InChI Key: INEQGZKLWWNOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(4-fluorophenyl)-4-piperidinamine, also known as 4-Fluoroethamphetamine (4-FA), is a synthetic drug that belongs to the amphetamine class. It is a potent stimulant that has gained popularity in recent years due to its effects on the central nervous system. The chemical structure of 4-FA is similar to other amphetamines such as MDMA and methamphetamine, but it has unique properties that make it an attractive research tool.

Mechanism of Action

The mechanism of action of 4-FA is similar to other amphetamines. It acts as a monoamine releaser, causing the release of dopamine, norepinephrine, and serotonin from presynaptic neurons. This leads to an increase in neurotransmitter levels in the synaptic cleft, resulting in increased stimulation of postsynaptic neurons. The increased stimulation of the central nervous system leads to the characteristic effects of amphetamines, such as increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FA are similar to other amphetamines. It causes an increase in heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and an increase in energy levels. The effects of 4-FA can last for several hours, depending on the dose and route of administration. Chronic use of 4-FA can lead to neurotoxicity and potential for addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 4-FA in lab experiments is its unique properties compared to other amphetamines. It has a longer half-life than MDMA and a lower potential for neurotoxicity. This makes it an attractive research tool for studying the effects of amphetamines on the central nervous system. However, one limitation of using 4-FA is its potential for abuse. It is important to use caution when handling and administering 4-FA in lab experiments.

Future Directions

There are several future directions for research on 4-FA. One area of interest is the potential for therapeutic use of 4-FA in the treatment of certain psychiatric disorders, such as depression and ADHD. Another area of interest is the development of safer and more effective amphetamine-based drugs. Further research is also needed to understand the long-term effects of 4-FA on the central nervous system and the potential for addiction.
Conclusion:
In conclusion, 1-ethyl-N-(4-fluorophenyl)-4-piperidinamine, also known as 4-FA, is a synthetic drug that has gained popularity in recent years due to its effects on the central nervous system. It has been used in scientific research to study the effects of amphetamines on neurotransmitter release, receptor binding, and behavioral effects. The biochemical and physiological effects of 4-FA are similar to other amphetamines, but it has unique properties that make it an attractive research tool. Further research is needed to understand the potential therapeutic use of 4-FA and the long-term effects on the central nervous system.

Synthesis Methods

The synthesis of 4-FA involves the reaction of 4-fluoroamphetamine with ethyl iodide in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is purified through a series of recrystallization and chromatography steps to obtain pure 4-FA. The synthesis of 4-FA is relatively straightforward and can be performed in a standard laboratory setting.

Scientific Research Applications

4-FA has been used in scientific research to study the effects of amphetamines on the central nervous system. It has been shown to have a similar mechanism of action to other amphetamines, but with unique properties that make it an attractive research tool. 4-FA has been used to study the effects of amphetamines on neurotransmitter release, receptor binding, and behavioral effects. It has also been used to study the neurotoxicity of amphetamines and the potential for addiction.

properties

IUPAC Name

1-ethyl-N-(4-fluorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-2-16-9-7-13(8-10-16)15-12-5-3-11(14)4-6-12/h3-6,13,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEQGZKLWWNOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5479576

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